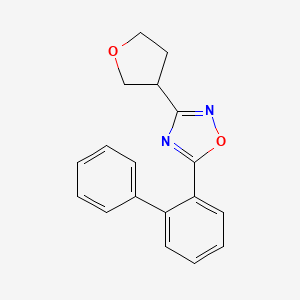
5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole, also known as BTF, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is a member of the oxadiazole family and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is complex and not yet fully understood. However, it has been suggested that 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole acts by inhibiting the activity of specific enzymes and proteins. For example, 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been found to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling. By inhibiting this enzyme, 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole may help to improve insulin sensitivity and reduce the risk of type 2 diabetes.
Biochemical and Physiological Effects:
5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been shown to have anti-bacterial properties by inhibiting the growth of several bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, the synthesis of 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a complex process that requires specialized equipment and skilled personnel. In addition, the mechanism of action of 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. One area of interest is the development of 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-based therapeutics for the treatment of type 2 diabetes. Another area of interest is the study of 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole as a potential anti-cancer agent. Further research is also needed to understand the mechanism of action of 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole and its effects on different biological systems. Finally, the synthesis of 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole can be optimized to make it more accessible for scientific research.
Conclusion:
In conclusion, 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole, or 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole, is a synthetic compound that has gained significant attention in the field of scientific research. It has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial properties. 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has also been studied for its potential as a therapeutic agent for the treatment of type 2 diabetes. While the synthesis of 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a complex process, its versatile biological activities make it a promising candidate for future research.
Synthesemethoden
The synthesis of 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole involves the reaction between 5-bromo-2-iodobiphenyl and tetrahydrofuran-3-carboxylic acid followed by the cyclization reaction with hydrazine hydrate and acetic anhydride. The final product is obtained through the reaction with 2-chloroacetyl chloride. The synthesis method of 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a complex process that requires skilled personnel and specialized equipment.
Wissenschaftliche Forschungsanwendungen
5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been found to exhibit a range of biological activities that make it a promising candidate for scientific research. It has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has also been found to be an effective inhibitor of protein tyrosine phosphatase 1B, which plays a critical role in the regulation of insulin signaling. This makes 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole a potential therapeutic agent for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
3-(oxolan-3-yl)-5-(2-phenylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-6-13(7-3-1)15-8-4-5-9-16(15)18-19-17(20-22-18)14-10-11-21-12-14/h1-9,14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJQNPQJFOLXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5685645.png)
![5-(2-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5685650.png)
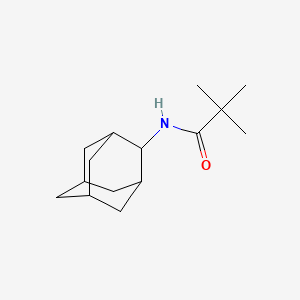
![1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5685672.png)
![N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5685680.png)
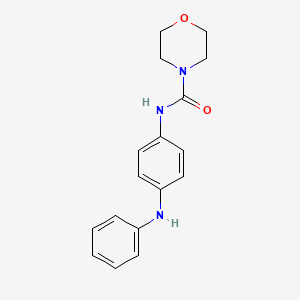
![3-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5685692.png)
![5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5685703.png)
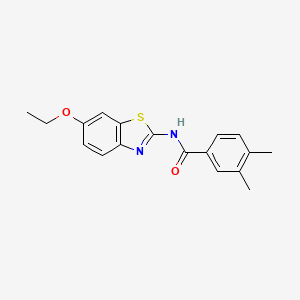
![5,6-dimethoxy-2-{2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5685717.png)
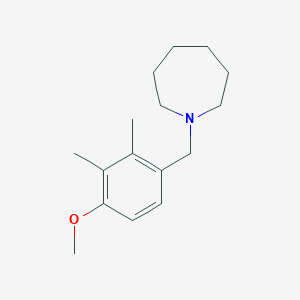
![1-(cyclobutylcarbonyl)-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5685732.png)
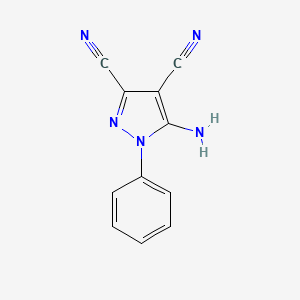
![3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5685739.png)